Tetrahydropyran

描述

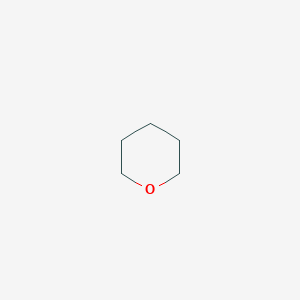

Tetrahydropyran (THP, (CH₂)₅O) is a six-membered cyclic ether characterized by a saturated oxygen-containing heterocyclic ring. It serves as a versatile scaffold in organic synthesis, drug discovery, and materials science due to its stability and tunable stereoelectronic properties . THP derivatives are prominent in pharmaceuticals, such as LpxC inhibitors for Gram-negative bacteria , and anticancer agents where substituent positioning critically modulates cytotoxicity . Its thermodynamic properties, including vapor pressure and solubility, have been extensively studied, particularly in mixtures with chlorobutanes and aromatic hydrocarbons .

准备方法

Synthetic Routes and Reaction Conditions: Tetrahydropyran can be synthesized through several methods. One classic procedure involves the hydrogenation of the 3,4-isomer of dihydropyran using Raney nickel as a catalyst . Another method includes the hydroalkoxylation of γ- and δ-hydroxy olefins using platinum catalysts, which tolerates various substitution patterns and functional groups .

Industrial Production Methods: In industrial settings, this compound is often produced from renewable biomass. The process involves the hydrogenation of furfural-derived 3,4-dihydropyran over nickel/silicon dioxide in a continuous flow reactor at temperatures between 150-200°C. This method achieves a high selectivity and yield, making it economically competitive .

化学反应分析

Types of Reactions: Tetrahydropyran undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form lactones and other oxygenated compounds.

Reduction: It can be reduced to form simpler aliphatic compounds.

Substitution: this compound can undergo substitution reactions, particularly at the oxygen atom, to form ethers and other derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a nickel catalyst is commonly used.

Substitution: Acidic conditions, such as the use of p-toluenesulfonic acid, are often employed for the formation of tetrahydropyranyl ethers.

Major Products:

Oxidation: Lactones and carboxylic acids.

Reduction: Aliphatic alcohols and hydrocarbons.

Substitution: Tetrahydropyranyl ethers and other oxygenated derivatives.

科学研究应用

Medicinal Chemistry Applications

1. Antitumor Agents Development

Tetrahydropyran derivatives have been extensively studied for their antitumor properties. Research indicates that modifications to the this compound structure can significantly influence its efficacy as an antitumor agent. For instance, derivatives conjugated with antibodies targeting specific cancer biomarkers have shown promising results as antibody-drug conjugates (ADCs), demonstrating significant cytotoxicity against cancer cells both in vitro and in vivo .

2. Inhibition of Bacterial Enzymes

This compound-based compounds have also been identified as potent inhibitors of bacterial enzymes, such as LpxC, which is crucial for the survival of Gram-negative bacteria like Pseudomonas aeruginosa. One study reported a this compound derivative exhibiting nanomolar inhibition against LpxC, highlighting its potential as a lead compound for developing new antibiotics . The structure-activity relationship (SAR) studies revealed that the this compound core could engage in critical interactions with the enzyme, thereby enhancing its inhibitory potency.

3. HIV-1 Protease Inhibitors

Another significant application of this compound is in the design of HIV-1 protease inhibitors. A series of this compound-based compounds have been synthesized to improve binding affinity and inhibit viral replication. Notably, modifications to the this compound ring have resulted in compounds with enhanced activity against multidrug-resistant HIV strains . The oxygen atoms within the this compound structure play a crucial role in forming hydrogen bonds with the protease, which is essential for maintaining high inhibitory activity.

Synthesis and Structural Modifications

The synthesis of this compound derivatives typically involves various methods, including radical cyclization and alkylation techniques. For example, a systematic study demonstrated the use of radical cyclization to create methyl esters of natural isomers, which serve as precursors for further modifications . Moreover, innovative synthetic routes have allowed researchers to explore hybrid compounds that combine this compound with other pharmacophores, enhancing their biological activities .

Case Study 1: Antitumor Activity

A study focused on synthesizing carmethizole analogs revealed that specific modifications to the this compound moiety significantly impacted their antitumor activity. The introduction of electron-withdrawing groups on sulfur atoms decreased both chemical reactivity and anticancer efficacy, underscoring the importance of structural optimization in drug design .

Case Study 2: Antibiotic Development

In efforts to develop new antibiotics targeting Gram-negative bacteria, researchers synthesized a series of this compound-based LpxC inhibitors. The most potent compound demonstrated an IC50 value of 4.4 nM against LpxC and showed moderate cellular activity against Pseudomonas aeruginosa, indicating its potential as a therapeutic agent against resistant bacterial strains .

Summary Table: Applications and Efficacy

作用机制

The mechanism of action of tetrahydropyran involves its ability to act as a solvent and a protecting group. As a solvent, it can dissolve various organic compounds, facilitating chemical reactions. As a protecting group, it forms stable tetrahydropyranyl ethers with alcohols, protecting them from unwanted reactions during synthesis . The molecular targets and pathways involved include the stabilization of reactive intermediates and the prevention of side reactions .

相似化合物的比较

Structural and Physical Properties

THP is structurally analogous to other oxygen heterocycles like tetrahydrofuran (THF, (CH₂)₄O) and 1,4-dioxane (C₄H₈O₂), as well as nitrogen-containing analogs like piperidine (C₅H₁₁N). Key differences include:

THP exhibits higher thermal stability than THF due to reduced ring strain. Electron-scattering studies reveal THP’s total cross-section (TCS) is broader than THF’s, attributed to resonant processes in its larger ring . Structurally similar compounds, such as (Tetrahydro-2H-pyran-4-yl)methanol (similarity score: 0.94) and 4-(2-Aminoethyl)tetrahydro-2H-pyran (similarity score: 0.73), highlight the impact of substituents on physicochemical properties .

生物活性

Tetrahydropyran (THP) is a six-membered cyclic ether that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of THP and its derivatives, focusing on their mechanisms of action, therapeutic potentials, and structure-activity relationships (SAR).

Overview of this compound

This compound is characterized by its unique cyclic structure, which allows it to participate in various biochemical interactions. The oxygen atom in the ring plays a crucial role in mediating these interactions, particularly in enzyme inhibition and antibacterial activity.

Antibacterial Activity

Recent studies have highlighted the potential of this compound-based compounds as novel antibacterial agents. For instance, dibasic this compound derivatives have been identified as potent inhibitors of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication and are promising targets for antibiotic development.

Key Findings

- Inhibition of Gram-positive and Gram-negative Bacteria : Compounds such as 6 and 21 demonstrated significant antibacterial activity against pathogens like Staphylococcus aureus, Pseudomonas aeruginosa, and Acinetobacter baumannii .

- Mechanism of Action : The this compound core interacts with the active sites of these enzymes, disrupting their function without causing cross-resistance with existing antibiotics like fluoroquinolones .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Target Enzyme | MIC (μM) | Efficacy in Murine Models |

|---|---|---|---|

| 6 | DNA gyrase | 5 | High |

| 21 | Topoisomerase IV | 10 | Moderate |

| 2 | LpxC (P. aeruginosa) | 50 | Moderate |

Antiviral Activity

This compound derivatives have also shown promise as antiviral agents, particularly against HIV-1. Modifications to the THP structure have led to compounds that exhibit enhanced binding affinity to viral enzymes.

Case Study: HIV-1 Protease Inhibitors

Research has demonstrated that this compound-based inhibitors can significantly enhance antiviral activity compared to traditional inhibitors. For example, compound GRL-0519A exhibited a Ki value of 2.7 pM against HIV-1 protease, indicating potent inhibitory effects .

Table 2: Structure-Activity Relationship of this compound-Based Protease Inhibitors

| Compound | Ki (nM) | IC50 (nM) | Comments |

|---|---|---|---|

| 33 | 0.0027 | 0.5 | Highly potent |

| 34 | 0.068 | 19 | Moderate potency |

| 35 | 0.005 | 8 | Very high potency |

Anti-inflammatory Activity

This compound derivatives have also been investigated for their anti-inflammatory properties. Certain compounds have been shown to reduce pro-inflammatory cytokines such as TNF-α and IL-6 in cellular models.

Research Findings

- Compound Effects : A study indicated that a specific this compound derivative reduced TNF-α levels by approximately 30% at a concentration of 10 μM .

- Potential Applications : This suggests that THP derivatives may be beneficial in treating inflammatory diseases.

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is closely linked to their chemical structure. Modifications to the THP ring can significantly alter their pharmacological profiles.

Key Structural Features

- Hydrogen Bonding : The oxygen atom in the THP ring is crucial for forming hydrogen bonds with target enzymes, enhancing binding affinity.

- Hydrophobic Interactions : The carbon backbone influences van der Waals interactions within enzyme active sites, affecting overall potency.

- Functional Group Variations : Substituents on the THP ring can either enhance or diminish biological activity depending on their nature and position.

常见问题

Q. Basic: What are the common synthetic routes for tetrahydropyran derivatives, and how can their efficiency be evaluated?

This compound (THP) derivatives are typically synthesized via Prins cyclization , which enables stereoselective formation of the six-membered ether ring. This method leverages aldehydes and alkenes in the presence of Lewis acids (e.g., BF₃·OEt₂) to control regioselectivity and stereochemistry . Other approaches include acid-catalyzed cyclization of diols or epoxides, as demonstrated in the synthesis of halogenated THP derivatives . Efficiency evaluation involves:

- Yield optimization : Systematic variation of catalysts, temperature, and solvent polarity.

- Stereochemical analysis : NMR (¹H/¹³C) and X-ray crystallography to confirm ring conformation .

- Kinetic studies : Monitoring reaction progress via GC-MS or HPLC to identify rate-limiting steps .

Q. Advanced: How can stereochemical challenges in THP-containing natural product synthesis be addressed?

Stereoselective synthesis of THP rings in complex natural products (e.g., macrocyclic antibiotics) requires:

- Enantioselective epoxidation : Using Shi catalysts (e.g., ketone-derived dioxiranes) to establish chiral centers prior to cyclization .

- Kinetic resolution : Selective cyclization of intermediates under controlled acidic conditions to isolate desired diastereomers .

- Computational modeling : DFT calculations to predict transition states and optimize reaction pathways .

For example, kinetic resolution during acid-catalyzed cyclization of bromohydrin intermediates achieved 50% yield of enantiopure THP derivatives .

Q. Basic: What spectroscopic techniques are most effective for THP structural elucidation?

- Microwave and far-infrared spectroscopy : Accurately determine rotational constants and ring puckering dynamics (e.g., THP’s chair vs. boat conformers) .

- Photoelectron spectroscopy : Analyze lone-pair orbital interactions in the oxygen atom, critical for understanding electronic properties .

- ¹³C NMR : Distinguish equatorial vs. axial substituents via chemical shift differences (Δδ ≈ 2–5 ppm) .

Q. Advanced: How can contradictory mechanistic proposals for THP photolysis be resolved?

Conflicting mechanisms (e.g., C–O homolytic cleavage vs. molecular rearrangement in THP photolysis) require:

- Isotopic labeling : Use deuterated THP to track hydrogen migration pathways .

- Radical trapping : Introduce scavengers (e.g., TEMPO) to confirm or exclude radical intermediates .

- Time-resolved spectroscopy : Ultrafast IR or UV-Vis to capture transient species and validate proposed pathways .

Q. Experimental Design: What DOE strategies optimize THP deprotection in drug synthesis?

Deprotection of THP ethers (e.g., in API intermediates) benefits from high-throughput experimentation (HTE) and response surface methodology (RSM) :

- Factor screening : Evaluate temperature, acid concentration, and solvent effects on reaction rate .

- Central composite design : Identify optimal conditions for minimal side-product formation (e.g., over-oxidation) .

- Mechanistic probes : In-situ FTIR to monitor protonation states and intermediate stability .

Q. Advanced: How do THP derivatives interact with biological targets, and how is this analyzed?

- Molecular docking : Simulate THP-containing compounds (e.g., antifungal agents) binding to enzyme active sites (e.g., lanosterol demethylase) .

- Structure-activity relationships (SAR) : Modify substituents at the 6-position of the THP ring to correlate steric/electronic effects with bioactivity .

- In vitro assays : Measure IC₅₀ values against target pathogens, coupled with cytotoxicity profiling .

Q. Safety and Handling: What protocols ensure safe laboratory use of THP?

- Ventilation : Use fume hoods to mitigate inhalation risks (THP vapors cause respiratory irritation) .

- Disposal : Neutralize waste with aqueous base (e.g., NaOH) before incineration by licensed facilities .

- PPE : Wear nitrile gloves and safety goggles; avoid contact with skin/eyes due to potential lipid solvent effects .

Q. Data Contradiction: How to address discrepancies in THP’s thermodynamic properties (e.g., heat of combustion)?

- Calorimetric validation : Repeat bomb calorimetry under standardized conditions (e.g., NIST protocols) .

- Comparative analysis : Cross-reference data with structurally similar ethers (e.g., tetrahydrofuran) to identify outliers .

- Error source assessment : Check purity (>99%) via GC and account for side reactions (e.g., partial oxidation) .

属性

IUPAC Name |

oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-2-4-6-5-3-1/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHXVGJBLRPWPCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

146878-66-2 | |

| Record name | Polydihydropyran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146878-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3059719 | |

| Record name | Tetrahydropyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a pungent sweet odor like ether; [HSDB] | |

| Record name | Tetrahydropyran | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7363 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

88 °C | |

| Record name | Tetrahydropyran | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02412 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TETRAHYDROPYRAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/126 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

-4.0 °F (-20 °C) CC | |

| Record name | TETRAHYDROPYRAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/126 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

MISCIBLE WITH ALC, ETHER, MANY OTHER ORG SOLVENTS, SOL IN BENZENE, water solubility = 80,200 mg/l @ 25 °C | |

| Record name | Tetrahydropyran | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02412 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TETRAHYDROPYRAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/126 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.8814 @ 20 °C/4 °C | |

| Record name | TETRAHYDROPYRAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/126 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

4.0 (AIR= 1) | |

| Record name | TETRAHYDROPYRAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/126 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

71.5 [mmHg], vapor pressure = 71.5 mm Hg @ 25 °C | |

| Record name | Tetrahydropyran | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7363 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TETRAHYDROPYRAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/126 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS, MOBILE LIQUID | |

CAS No. |

142-68-7 | |

| Record name | Tetrahydropyran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydropyran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrahydropyran | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02412 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TETRAHYDROPYRAN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65448 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Pyran, tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrahydropyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydropyran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.048 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAHYDROPYRAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V06I3ILG6B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TETRAHYDROPYRAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/126 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-49.2 °C | |

| Record name | Tetrahydropyran | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02412 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TETRAHYDROPYRAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/126 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。